molecular formula C18H13BrN2O3 B11668904 2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11668904
M. Wt: 385.2 g/mol
InChI Key: GPYOLJKCHNUTSS-UHFFFAOYSA-N
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Description

2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a complex organic compound that belongs to the class of naphthoxazines This compound is characterized by its unique structure, which includes a bromine and nitro group attached to a phenyl ring, and a dihydro-naphthoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves multi-step organic reactions. One common method includes the bromination of a nitrophenyl precursor followed by cyclization with a naphthol derivative. The reaction conditions often require the use of solvents like toluene and catalysts such as eosin Y under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-(2-iodo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Uniqueness

The presence of the bromine atom in 2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic and medicinal applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C18H13BrN2O3/c19-16-9-13(21(22)23)6-7-17(16)20-10-15-14-4-2-1-3-12(14)5-8-18(15)24-11-20/h1-9H,10-11H2

InChI Key

GPYOLJKCHNUTSS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=C(C=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

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